
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with an isopropylureido group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarboxylic acid with isopropyl isocyanate under controlled conditions to form the isopropylureido derivative. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The isopropylureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The isopropylureido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in various biochemical pathways, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the isopropylureido group.
Isopropylurea: Contains the isopropylureido group but lacks the cyclohexane ring.
N-Substituted ureas: A broader class of compounds with similar functional groups.
Uniqueness
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
4-[(propan-2-ylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)14-12(17)13-7-9-3-5-10(6-4-9)11(15)16/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17) |
Clave InChI |
RLUJFZXBUDLUHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NCC1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


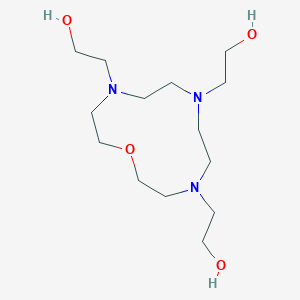
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
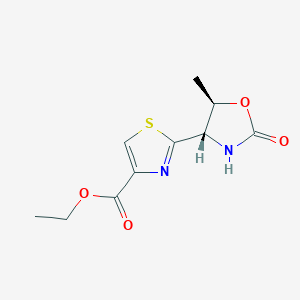
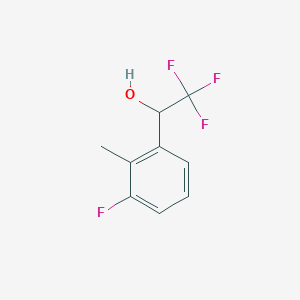
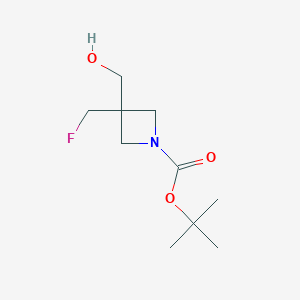

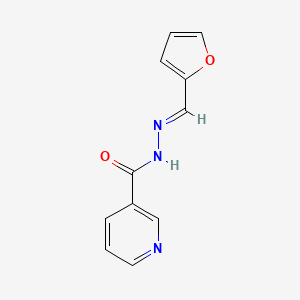

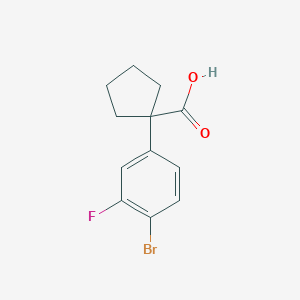


![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
